molecular formula C17H15N3O2S2 B11556514 (2-Benzothiazolylthio)acetic acid ((4-methoxyphenyl)methylene)hydrazide CAS No. 94768-90-8

(2-Benzothiazolylthio)acetic acid ((4-methoxyphenyl)methylene)hydrazide

Cat. No.: B11556514
CAS No.: 94768-90-8
M. Wt: 357.5 g/mol
InChI Key: ZHWOZHUDZLEPIT-VCHYOVAHSA-N
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Description

(2-Benzothiazolylthio)acetic acid ((4-methoxyphenyl)methylene)hydrazide is a complex organic compound with the molecular formula C17H15N3O2S2 and a molecular weight of 357.4499 g/mol . This compound features a benzothiazole ring, a thioacetic acid moiety, and a hydrazide linkage, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzothiazolylthio)acetic acid ((4-methoxyphenyl)methylene)hydrazide typically involves multiple steps:

    Formation of 2-Benzothiazolylthioacetic Acid: This can be achieved by reacting benzothiazole with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Condensation with (4-Methoxyphenyl)methylenehydrazine: The intermediate 2-benzothiazolylthioacetic acid is then reacted with (4-methoxyphenyl)methylenehydrazine under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

(2-Benzothiazolylthio)acetic acid ((4-methoxyphenyl)methylene)hydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-Benzothiazolylthio)acetic acid ((4-methoxyphenyl)methylene)hydrazide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

Biologically, this compound has potential applications in studying enzyme interactions and as a probe for biochemical pathways. Its hydrazide group can form stable complexes with metal ions, making it useful in bioinorganic chemistry.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. The benzothiazole ring is a common pharmacophore in many bioactive molecules.

Industry

Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it valuable in manufacturing processes.

Mechanism of Action

The mechanism by which (2-Benzothiazolylthio)acetic acid ((4-methoxyphenyl)methylene)hydrazide exerts its effects involves interactions with specific molecular targets. The benzothiazole ring can intercalate with DNA, while the hydrazide group can form hydrogen bonds with proteins, affecting their function. These interactions can modulate biochemical pathways, leading to the compound’s observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    2-Benzothiazolylthioacetic Acid: Lacks the hydrazide and (4-methoxyphenyl)methylene groups.

    (4-Methoxyphenyl)methylenehydrazine: Lacks the benzothiazole and thioacetic acid moieties.

    Benzothiazole Derivatives: Various derivatives with different substituents on the benzothiazole ring.

Uniqueness

(2-Benzothiazolylthio)acetic acid ((4-methoxyphenyl)methylene)hydrazide is unique due to its combination of a benzothiazole ring, thioacetic acid, and hydrazide linkage. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

94768-90-8

Molecular Formula

C17H15N3O2S2

Molecular Weight

357.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H15N3O2S2/c1-22-13-8-6-12(7-9-13)10-18-20-16(21)11-23-17-19-14-4-2-3-5-15(14)24-17/h2-10H,11H2,1H3,(H,20,21)/b18-10+

InChI Key

ZHWOZHUDZLEPIT-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2

Origin of Product

United States

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